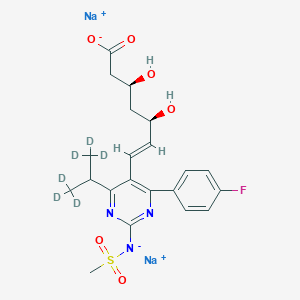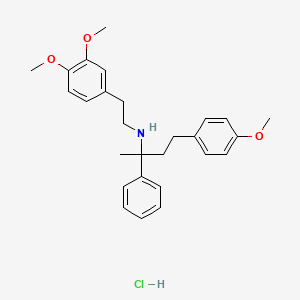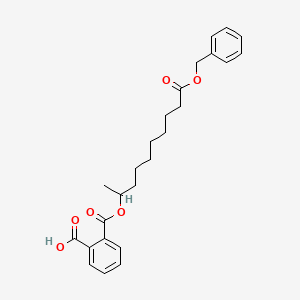
N-Desmethyl Rosuvastatin-d6 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Rosuvastatin-d6 Disodium Salt is a labeled analogue of N-Desmethyl Rosuvastatin. It is an inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rosuvastatin-d6 Disodium Salt involves the demethylation of Rosuvastatin, followed by the incorporation of deuterium atoms. The reaction typically requires specific conditions, including the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Rosuvastatin-d6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues .
Applications De Recherche Scientifique
N-Desmethyl Rosuvastatin-d6 Disodium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Rosuvastatin and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and enzyme interactions involving HMG-CoA reductase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Rosuvastatin in the body.
Industry: Applied in the development and testing of new cholesterol-lowering drugs .
Mécanisme D'action
N-Desmethyl Rosuvastatin-d6 Disodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyl Rosuvastatin: The non-deuterated analogue of N-Desmethyl Rosuvastatin-d6 Disodium Salt.
Rosuvastatin: The parent compound from which this compound is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor used for lowering cholesterol levels .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Rosuvastatin. This makes it a valuable tool in research settings where precise quantification and analysis are required .
Propriétés
Formule moléculaire |
C21H24FN3Na2O6S |
|---|---|
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
disodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m0../s1/i1D3,2D3;; |
Clé InChI |
JAKXTPXGILQLFV-KTJOFRDWSA-L |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)









![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

